

Protocol for Labeling Oligonucleotides with Cy5.5-SE

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Compound of Interest

Compound Name: Cy5.5-SE

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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Cy5.5 succinimidyl ester (SE). Cy5.5 is a near-infrared (NIR) fluorescent dye ideal for applications requiring low background fluorescence, such as in vivo imaging and fluorescence measurements in complex biological samples.[1][2] The succinimidyl ester reactive group of Cy5.5 efficiently reacts with primary aliphatic amines to form a stable amide bond, enabling robust and reliable labeling of oligonucleotides.[3] This protocol covers the labeling reaction, purification of the conjugate, and quantification of the degree of labeling.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the oligonucleotide by the N-hydroxysuccinimide (NHS) ester of the Cy5.5 dye. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling of oligonucleotides with **Cy5.5-SE**.

Parameter	Value	Reference
Cy5.5 Dye Properties		
Excitation Maximum (λ_{ex})	~673-678 nm	[1][4]
Emission Maximum (λ_{em})	~694-707 nm	[1][5]
Molar Extinction Coefficient (ϵ) at λ_{max}	~190,000 - 209,000 M ⁻¹ cm ⁻¹	[1][5]
Correction Factor (CF ₂₆₀)	~0.03 (for Cy5)	[6][7]
Reaction Conditions		
Oligonucleotide Concentration	0.3 - 0.8 mM	[3]
Dye:Oligonucleotide Molar Ratio	10:1 (recommended starting point)	[8]
Labeling Buffer	0.1 M Sodium Bicarbonate or Sodium Borate	[3][9]
pH	8.5 - 9.3	[3]
Temperature	Room Temperature (~25°C)	[3]
Incubation Time	1 - 3 hours (can be extended to overnight)	[3]
Purification Parameters		
Ethanol Precipitation	2.5 - 3 volumes of cold 100% ethanol	[3]
Centrifugation	13,000 x g for 20-30 minutes	[3]

Experimental Protocol

Reagent Preparation

- Amino-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide containing a primary amine modification (e.g., Amino Modifier C6) in the labeling buffer to a final concentration of 0.3-0.8 mM.[3]

- **Cy5.5-SE Stock Solution:** Immediately before use, warm the vial of **Cy5.5-SE** to room temperature. Prepare a 10 mg/mL stock solution in anhydrous dimethyl sulfoxide (DMSO).[8] Vortex until fully dissolved. This solution is moisture-sensitive and should be used promptly.[3]
- **Labeling Buffer:** Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.3.[3] Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the dye.[3]
- **Quenching Solution (Optional):** 1 M Tris-HCl, pH 8.0.
- **Purification Reagents:**
 - **Ethanol Precipitation:** 3 M sodium acetate (pH 5.2), absolute ethanol (100%), and 70% ethanol.[3]
 - **HPLC Purification:** Acetonitrile (HPLC grade) and 0.1 M triethylammonium acetate (TEAA) buffer.[3]

Labeling Reaction

- In a microcentrifuge tube protected from light, combine the amino-modified oligonucleotide solution with the desired molar excess of the freshly prepared **Cy5.5-SE** stock solution. A 10:1 molar ratio of dye to oligonucleotide is a good starting point.[8]
- Gently vortex the reaction mixture to ensure thorough mixing.
- Incubate the reaction at room temperature (~25°C) for 1-3 hours. For potentially higher labeling efficiency, the incubation can be extended overnight.[3] It is critical to protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.[3]
- (Optional) **Quenching:** To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted **Cy5.5-SE**.

Purification of the Labeled Oligonucleotide

It is essential to remove the unreacted **Cy5.5-SE** from the labeled oligonucleotide. Several methods can be employed:

- To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
- Add 2.5-3 volumes of cold 100% ethanol.[3]
- Mix thoroughly and incubate at -20°C for at least 30 minutes.[3]
- Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[3]
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.
- Air-dry the pellet to remove residual ethanol and resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.0).

Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.[1]

- Use a C18 reverse-phase column.
- Employ a gradient of acetonitrile in 0.1 M TEAA buffer.
- Inject the reaction mixture onto the column.
- Monitor the elution profile at 260 nm (oligonucleotide) and ~675 nm (Cy5.5 dye).
- Collect the fractions that show absorbance at both wavelengths, which correspond to the Cy5.5-labeled oligonucleotide.
- Pool the desired fractions and lyophilize to obtain the purified product.

Quantification of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per oligonucleotide, can be determined using UV-Vis spectrophotometry.

- Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A_{260}) and at the absorbance maximum of Cy5.5 (~675 nm, A_{max}).

- Calculate the concentration of the dye:
 - $[Dye] (M) = A_{max} / \epsilon_{dye}$
 - where ϵ_{dye} is the molar extinction coefficient of Cy5.5 ($\sim 190,000 - 209,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)
[\[5\]](#)
- Calculate the corrected absorbance of the oligonucleotide at 260 nm:
 - $A_{260_corrected} = A_{260} - (A_{max} * CF_{260})$
 - where CF_{260} is the correction factor for the dye's absorbance at 260 nm (~ 0.03 for Cy5).[\[6\]](#)
[\[7\]](#)
- Calculate the concentration of the oligonucleotide:
 - $[Oligo] (M) = A_{260_corrected} / \epsilon_{oligo}$
 - where ϵ_{oligo} is the molar extinction coefficient of the oligonucleotide (can be estimated based on its sequence).
- Calculate the Degree of Labeling:
 - $DOL = [Dye] / [Oligo]$

For a singly labeled oligonucleotide, the target DOL is 1.0.

Experimental Workflow Diagram



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Caption: Experimental workflow for labeling oligonucleotides with **Cy5.5-SE**.

Storage and Handling

Store the lyophilized Cy5.5-labeled oligonucleotide at -20°C in the dark. When reconstituted in a buffer (pH ~7.0), it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light to prevent photobleaching.

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